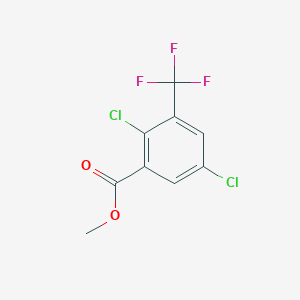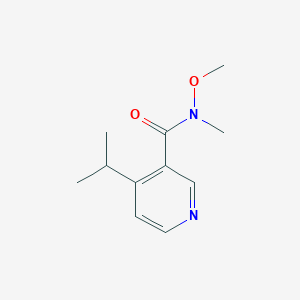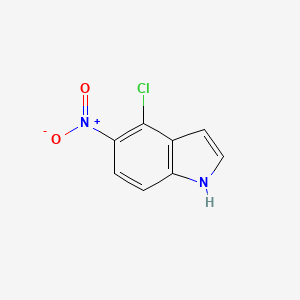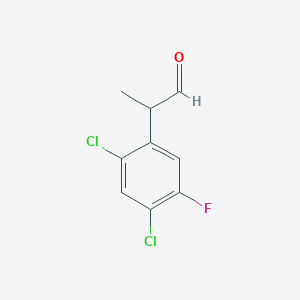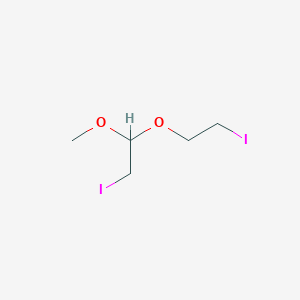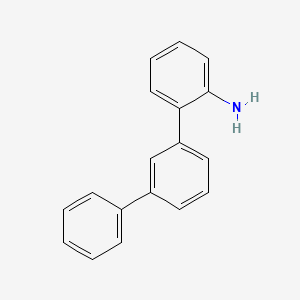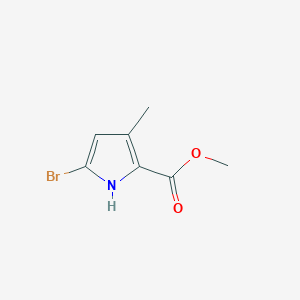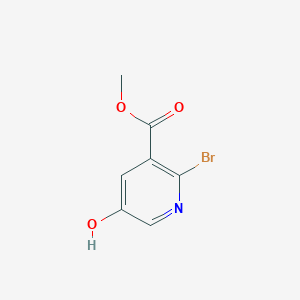
4-Methoxy-N-pentylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a pentyl group, and a methoxy group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 4-Methoxy-N-pentylaniline can be synthesized through the alkylation of 4-methoxyaniline with pentyl halides under basic conditions . One common method involves the reaction of 4-methoxyaniline with 1-bromopentane in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction typically proceeds at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as transition metal complexes can be employed to improve the reaction rate and selectivity .
化学反応の分析
Types of Reactions: 4-Methoxy-N-pentylaniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
4-Methoxy-N-pentylaniline has several applications in scientific research:
作用機序
The mechanism of action of 4-methoxy-N-pentylaniline involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The methoxy group can enhance its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
類似化合物との比較
- 4-Methoxy-N-(tert-pentyl)aniline
- 4-Methoxytriphenylamine
- 4-Isopropylaniline
- 4-Hexylaniline
Comparison: 4-Methoxy-N-pentylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity due to the presence of the pentyl group and methoxy substituent .
特性
CAS番号 |
882-42-8 |
|---|---|
分子式 |
C12H19NO |
分子量 |
193.28 g/mol |
IUPAC名 |
4-methoxy-N-pentylaniline |
InChI |
InChI=1S/C12H19NO/c1-3-4-5-10-13-11-6-8-12(14-2)9-7-11/h6-9,13H,3-5,10H2,1-2H3 |
InChIキー |
RSPVNWIKYNYIOG-UHFFFAOYSA-N |
正規SMILES |
CCCCCNC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


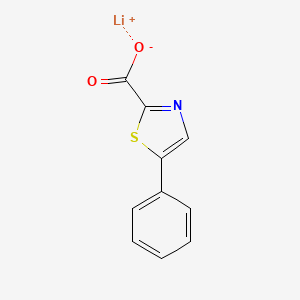
![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13656353.png)
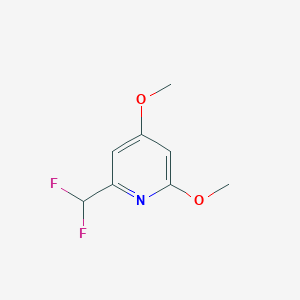
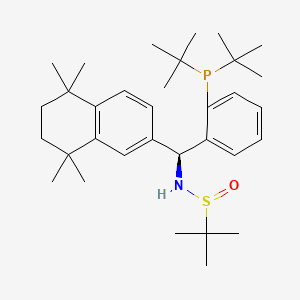
![Pyrido[3,4-d]pyrimidin-6-ol](/img/structure/B13656385.png)
